2-Chloro-3-(7-chloroheptanoyl)pyridine

Description

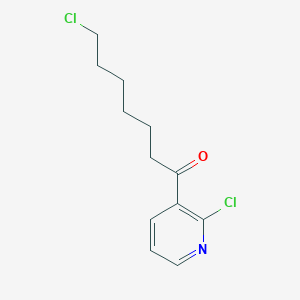

2-Chloro-3-(7-chloroheptanoyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a 7-chloroheptanoyl group at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity—combining aromatic pyridine with a flexible, halogenated acyl chain.

Properties

IUPAC Name |

7-chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-8-4-2-1-3-7-11(16)10-6-5-9-15-12(10)14/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWXJWMTRLEZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641811 | |

| Record name | 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-38-6 | |

| Record name | 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(7-chloroheptanoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 7-chloroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound in high yield.

Another method involves the use of 3-chloropyridine as the starting material, which undergoes a Friedel-Crafts acylation reaction with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(7-chloroheptanoyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate.

Reduction Reactions: The carbonyl group in the 7-chloroheptanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The pyridine ring can undergo oxidation reactions to form pyridine N-oxide derivatives. Common oxidizing agents used for this purpose include hydrogen peroxide and m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

Reduction Reactions: Lithium aluminum hydride, sodium borohydride.

Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: Pyridine N-oxide derivatives.

Scientific Research Applications

2-Chloro-3-(7-chloroheptanoyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

Medicine: It has potential applications in the development of new pharmaceuticals. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(7-chloroheptanoyl)pyridine involves its interaction with specific molecular targets in biological systems. The chloro group at the second position and the 7-chloroheptanoyl group at the third position allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-3-(7-chloroheptanoyl)pyridine with structurally related pyridine derivatives:

Key Observations:

- Substituent Effects on Reactivity: The 7-chloroheptanoyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with smaller substituents like -CF₃ or -CN in analogs. This may reduce electrophilic substitution reactivity at the pyridine ring compared to derivatives with meta-directing groups .

- Lipophilicity: The long aliphatic chain in this compound likely enhances membrane permeability compared to compounds like 2-chloro-3-cyano-6-phenylpyridine, which has a polar cyano group .

Biological Activity

2-Chloro-3-(7-chloroheptanoyl)pyridine is an organic compound belonging to the pyridine derivative class, characterized by a chloro group at the second position and a 7-chloroheptanoyl group at the third position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzymatic studies.

- Molecular Formula : C₁₂H₁₅Cl₂NO

- Molar Mass : 260.16 g/mol

- CAS Number : 914203-38-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro and heptanoyl groups facilitate binding to active sites of enzymes or receptors, leading to modulation of various biochemical pathways. This interaction can inhibit enzyme activity or alter receptor function, which is critical for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in treating diseases where these enzymes are overactive.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in managing inflammatory conditions.

- Anticancer Activity : There is ongoing research into the anticancer properties of this compound, particularly concerning its ability to inhibit cancer cell proliferation.

Case Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects on cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibition, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited notable activity against several bacterial strains, highlighting its potential in developing new antibiotics .

Case Study 3: Anticancer Research

Recent investigations into the anticancer properties of pyridine derivatives have shown that compounds like this compound can induce apoptosis in cancer cells through specific pathways. The compound's ability to interfere with cellular signaling pathways involved in cell survival was a focal point of this research .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-(7-chlorobutanoyl)pyridine | Shorter alkyl chain | Lower binding affinity |

| 2-Chloro-3-(7-chlorooctanoyl)pyridine | Longer alkyl chain | Altered physicochemical properties |

| 2-Chloro-3-(7-chloropentanoyl)pyridine | Intermediate alkyl chain | Balanced properties |

The specific length of the alkyl chain in this compound influences its reactivity and biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.